molecular formula C7H6O2 B032344 (18O2)benzoic acid CAS No. 17217-84-4

(18O2)benzoic acid

Cat. No.: B032344
CAS No.: 17217-84-4
M. Wt: 126.12 g/mol
InChI Key: WPYMKLBDIGXBTP-UUQIGZEMSA-N
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Description

Benzoic Acid-18O2 is a stable isotope-labeled compound of benzoic acid, where the oxygen atoms are replaced with the isotope oxygen-18. This compound is primarily used in research to study metabolic pathways and reaction mechanisms due to its distinct isotopic signature .

Scientific Research Applications

Benzoic Acid-18O2 is extensively used in various fields of scientific research:

Mechanism of Action

Target of Action

Benzoic Acid-18O2, like its non-isotopic counterpart Benzoic Acid, primarily targets microbial pathogens . It is widely used as an antimicrobial food additive . The compound’s primary targets are the enzymes involved in the metabolic pathways of these microorganisms .

Mode of Action

Benzoic Acid-18O2 interacts with its targets by inhibiting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .

Biochemical Pathways

Benzoic Acid-18O2 affects the biochemical pathways of the target organisms. It is involved in the β-oxidative pathway , which is analogous to the catabolism of fatty acids . The compound is converted to its CoA thioester, cinnamoyl-CoA, which is then transformed into 3-oxo-3-phenylpropanoyl-CoA, and finally into Benzoic Acid-CoA .

Pharmacokinetics

The pharmacokinetics of Benzoic Acid-18O2 involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . The compound is then excreted from the body .

Result of Action

The action of Benzoic Acid-18O2 results in the inhibition of microbial growth, making it an effective antimicrobial agent . Its transformation into hippuric acid also helps in the treatment of urea cycle disorders .

Action Environment

The action of Benzoic Acid-18O2 is influenced by environmental factors such as pH. The efficacy of benzoic acid and benzoate is dependent on the pH of the food . In addition, the compound’s antimicrobial action is more effective in an acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic Acid-18O2 can be synthesized through the oxidation of benzyl alcohol-18O2 using potassium permanganate in an alkaline medium. The reaction involves heating the mixture to facilitate the oxidation process, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air in the presence of catalysts such as manganese or cobalt naphthenates. This method can be adapted to produce Benzoic Acid-18O2 by using toluene labeled with oxygen-18 .

Chemical Reactions Analysis

Types of Reactions

Benzoic Acid-18O2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic Acid-18O2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and reaction pathway analysis .

Properties

IUPAC Name

(18O2)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-UUQIGZEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=[18O])[18OH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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